molecular formula C26H28N2O3S2 B11367643 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide

Cat. No.: B11367643
M. Wt: 480.6 g/mol
InChI Key: BLSAKMUYIZQNLA-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazin ring system

Preparation Methods

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide involves multiple steps. The starting materials typically include 9-ethyl-6H-dibenzo[c,e][1,2]thiazine and 2-methylbenzyl chloride. The synthetic route may involve the following steps:

    Oxidation: The 9-ethyl-6H-dibenzo[c,e][1,2]thiazine is oxidized to form the 5,5-dioxido derivative.

    Acylation: The oxidized product is then acylated with chloroacetyl chloride to introduce the acetamide group.

    Substitution: The final step involves the substitution of the chlorine atom with the 2-methylbenzylsulfanyl group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide can be compared with other similar compounds, such as:

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has a similar core structure but lacks the 2-methylbenzylsulfanyl group.

    2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has an isopropyl group instead of an ethyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C26H28N2O3S2/c1-3-20-12-13-24-23(16-20)22-10-6-7-11-25(22)33(30,31)28(24)17-26(29)27-14-15-32-18-21-9-5-4-8-19(21)2/h4-13,16H,3,14-15,17-18H2,1-2H3,(H,27,29)

InChI Key

BLSAKMUYIZQNLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSCC4=CC=CC=C4C

Origin of Product

United States

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